4-methoxy-1-(pyridin-3-yl)butan-1-amine
Description
4-methoxy-1-(pyridin-3-yl)butan-1-amine is an organic compound that features a pyridine ring substituted at the 3-position with a butan-1-amine chain, which is further substituted with a methoxy group at the 4-position
Properties
CAS No. |
1247584-89-9 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
4-methoxy-1-pyridin-3-ylbutan-1-amine |
InChI |
InChI=1S/C10H16N2O/c1-13-7-3-5-10(11)9-4-2-6-12-8-9/h2,4,6,8,10H,3,5,7,11H2,1H3 |
InChI Key |
FUECMSNVHRHPHT-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC(C1=CN=CC=C1)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-(pyridin-3-yl)butan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybutan-1-amine with 3-bromopyridine under basic conditions to form the desired product. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1-(pyridin-3-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxy group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-methoxy-1-(pyridin-3-yl)butan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-1-(pyridin-3-yl)butan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-1-(pyridin-2-yl)butan-1-amine
- 4-methoxy-1-(pyridin-4-yl)butan-1-amine
- 4-methoxy-1-(pyridin-3-yl)pentan-1-amine
Uniqueness
4-methoxy-1-(pyridin-3-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the pyridine ring at specific positions can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
4-Methoxy-1-(pyridin-3-yl)butan-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a methoxy group attached to a butanamine backbone with a pyridine ring, contributing to its unique pharmacological properties. The molecular formula is CHNO, indicating the presence of nitrogen and oxygen atoms that play crucial roles in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The pyridine component enhances its binding affinity, influencing pathways related to cellular proliferation and differentiation. Research indicates that this compound may function as an enzyme inhibitor or receptor ligand, modulating signaling pathways critical for cancer biology and neuropharmacology.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. It has shown promise as an enzyme inhibitor with notable antiproliferative effects against various cancer cell lines:
| Cell Line | IC (µM) | Effect |
|---|---|---|
| HeLa | 0.75 | Significant growth inhibition |
| MCF-7 | 2.41 | Induction of apoptosis |
| Breast cancer model | Not specified | Tumor growth inhibition in vivo |
In a study involving murine models, the compound demonstrated no systemic toxicity while effectively inhibiting tumor growth without affecting the immune system .
Neuropharmacological Effects
This compound has been utilized as a building block for synthesizing compounds targeting neurological disorders. Its role as a ligand in receptor-ligand interactions suggests potential applications in treating conditions such as depression and anxiety .
Case Studies
Case Study 1: Antitumor Activity Evaluation
In a recent evaluation, derivatives of this compound were tested against several human cancer cell lines. The results indicated that compounds derived from this structure exhibited low µM level antiproliferative activity without affecting normal cells. The most potent analogs were further evaluated in vivo, showing significant tumor growth inhibition in breast cancer models .
Case Study 2: Neuropharmacological Applications
Research focusing on the neuropharmacological applications of this compound highlighted its potential as a therapeutic agent for neurological disorders. It was shown to modulate neurotransmitter systems effectively, leading to improved cognitive function in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
